N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine dihydrochloride
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Overview
Description
N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2 and a molecular weight of 227.17 g/mol . This compound is primarily used for research purposes and is known for its unique spirocyclic structure, which contributes to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine dihydrochloride typically involves the reaction of appropriate spirocyclic precursors with dimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions . The product is then purified through crystallization or other suitable methods to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding spirocyclic ketones or alcohols, while substitution reactions can produce a variety of substituted spirocyclic amines .
Scientific Research Applications
N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This compound may also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine: Similar structure but lacks the dihydrochloride salt form.
Spiro[3.3]heptane-1,3-diamine: Lacks the dimethyl groups, resulting in different chemical properties.
Uniqueness
N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine dihydrochloride is unique due to its combination of spirocyclic structure and dimethylamine groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3-N,3-N-dimethylspiro[3.3]heptane-1,3-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11(2)8-6-7(10)9(8)4-3-5-9;;/h7-8H,3-6,10H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZXOHZMIMSVND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(C12CCC2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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